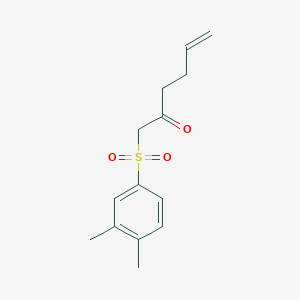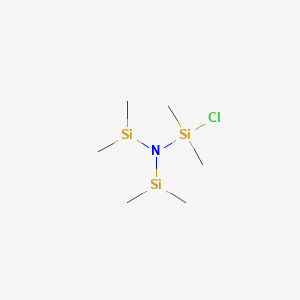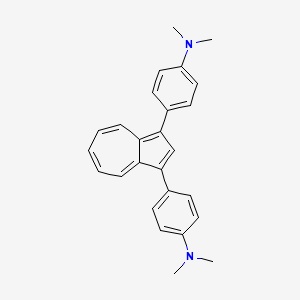
N'-amino-1H-indole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of hydrazine with an appropriate indole derivative in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The hydrazinyl group can form hydrogen bonds and interact with nucleophilic sites, enhancing the compound’s biological activity.
Comparison with Similar Compounds
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.
What sets 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine apart is its unique hydrazinyl group, which enhances its reactivity and potential for forming diverse derivatives with significant biological activities.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-amino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H10N4/c10-9(13-11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,11H2,(H2,10,13) |
InChI Key |
ODRAYRBRVQQIRP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=N/N)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)




![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
